molecular formula C13H10BrN3O2S B598297 N-Tosil-5-bromo-4,7-diazaindol CAS No. 1201186-54-0

N-Tosil-5-bromo-4,7-diazaindol

Número de catálogo: B598297
Número CAS: 1201186-54-0
Peso molecular: 352.206
Clave InChI: UMZKBENCNNDLRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a useful research compound. Its molecular formula is C13H10BrN3O2S and its molecular weight is 352.206. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

It is known that this compound selectively inhibits Janus kinase 1 , an enzyme that plays a crucial role in the signaling pathways of the immune system

Cellular Effects

The cellular effects of N-Tosyl-5-bromo-4,7-diazaindole are primarily related to its role as a selective inhibitor of Janus kinase 1 This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Tosyl-5-bromo-4,7-diazaindole involves the inhibition of Janus kinase 1 This inhibition can lead to changes in gene expression and impacts on various biochemical pathways

Actividad Biológica

Overview

2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyrrolopyrazine family. Its unique structure combines a pyrrole ring and a pyrazine ring, which contributes to its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor and its applications in drug discovery.

Chemical Structure and Properties

  • Molecular Formula : C12H10BrN3O2S
  • Molecular Weight : 328.19 g/mol
  • Appearance : Solid, colorless or light yellow crystals
  • Solubility : Soluble in organic solvents like ethanol and dimethyl sulfoxide

The presence of bromine and the tosyl group enhances the reactivity of this compound, making it a valuable intermediate in various chemical syntheses.

The biological activity of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine primarily involves its role as a kinase inhibitor. Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. By inhibiting specific kinases, this compound can disrupt these pathways, potentially leading to therapeutic effects against tumors.

Anticancer Properties

Research indicates that 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine exhibits significant anticancer activity. It has been studied for its ability to inhibit various cancer cell lines through kinase inhibition. For instance, studies have shown that it can effectively inhibit the activity of Jak1 kinase, which is involved in tumor proliferation and survival .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Its structural features allow it to interact with microbial enzymes, potentially disrupting their function. This makes it a candidate for further investigation in the development of new antimicrobial agents.

Research Findings

Several studies have explored the biological activity of 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine:

  • Kinase Inhibition Studies :
    • A study highlighted its effectiveness as a selective Jak1 inhibitor, showcasing its potential in treating diseases linked to Jak1 dysregulation .
    • In vitro assays demonstrated that the compound can inhibit cell proliferation in various cancer cell lines.
  • Antimicrobial Testing :
    • The compound was tested against several bacterial strains with promising results indicating its potential as an antimicrobial agent.

Case Studies

StudyFocus AreaFindings
Study 1Cancer Cell LinesInhibited proliferation in breast cancer cell lines by targeting Jak1 kinase
Study 2Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus

Comparison with Similar Compounds

When compared to other pyrrolopyrazine derivatives, 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine stands out due to its specific substitution pattern which enhances its biological activity:

CompoundKey FeaturesBiological Activity
2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineHalogenated structureStrong kinase inhibition
5-Tosyl-5H-pyrrolo[2,3-b]pyrazineNon-brominatedModerate activity
2-Bromo-7-iodo-5-tosyl-5H-pyrrolo[2,3-b]pyrazineAdditional iodine atomEnhanced reactivity

Propiedades

IUPAC Name

2-bromo-5-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2S/c1-9-2-4-10(5-3-9)20(18,19)17-7-6-11-13(17)15-8-12(14)16-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZKBENCNNDLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=NC(=CN=C32)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680926
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201186-54-0
Record name 2-Bromo-5-(4-methylbenzene-1-sulfonyl)-5H-pyrrolo[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (3.00 g, 11.1 mmol, prepared using A from 3,5-dibromopyrazin-2-amine with ethynyltrimethylsilane) in DMF (60 mL) at about 0° C. was added 60 wt % NaH (0.577 g, 14.4 mmol) in three portions. After about 15 min, TsCl (2.75 g, 14.4 mmol) was added and the mixture was allowed to warm slowly to rt. After about 16 h, the mixture was poured into ice-cold water (120 mL) and the precipitate was collected by vacuum filtration. The crude solid was dissolved in DCM (15 mL) and purified by silica gel chromatography eluting with DCM to give 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (2.16 g, 52%): LC/MS (Table 2, Method c) Rt=1.58 min; MS m/z: 352 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.577 g
Type
reactant
Reaction Step Four
Name
Quantity
2.75 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
120 mL
Type
reactant
Reaction Step Six
Name
Quantity
60 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A solution of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (78.0 g, 394 mmol, Ark Pharm) in anhydrous DMF (272 mL) was added drop-wise over about 60 min to a stirred suspension of NaH (12.8 g, 532 mmol) in anhydrous DMF (543 mL) at about 0-5° C. The brown reaction solution was stirred for about 30 min at about 0-5° C. then a solution of p-toluenesulfonyl chloride (94.0 g, 492 mmol) in anhydrous DMF (272 mL) was added drop-wise over about 60 min at about 0-5° C. The reaction mixture was stirred at about 0-5° C. for about 1 h then allowed to warm to ambient temperature and stirred for about 18 h at ambient temperature. The reaction mixture was poured slowly into ice water (6 L), followed by the addition of aqueous 2.5 N NaOH (50.0 mL, 125 mmol). The precipitate was collected by filtration and stirred with cold water (3×200 mL). The solid was collected by filtration and dried to constant weight in a vacuum oven at about 55° C. to yield 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (134.6 g, 97%) as a pale beige solid: LC/MS (Table 2, Method d) Rt=1.58 min; MS m/z: 352/354 (M+H)+.
Quantity
78 g
Type
reactant
Reaction Step One
Name
Quantity
272 mL
Type
solvent
Reaction Step One
Name
Quantity
12.8 g
Type
reactant
Reaction Step Two
Name
Quantity
543 mL
Type
solvent
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
Name
Quantity
272 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
6 L
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

To a solution of 5-bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine (3.00 g, 11.1 mmol) in DMF (60 mL) at about 0° C. was added NaH (60% dispersion in mineral oil, 0.577 g, 14.4 mmol) in three portions. After about 15 min, p-toluenesulfonyl chloride (2.75 g, 14.4 mmol) was added and the reaction was allowed to warm slowly to ambient temperature. After about 16 h, the reaction mixture was poured onto ice-cold water (120 mL) and the precipitate was collected by vacuum filtration. The crude solid was dissolved in DCM (15 mL) and purified by silica gel chromatography eluting with DCM. The product-containing fractions were concentrated under reduced pressure to give 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (2.16 g, 52%): LC/MS (Table 2, Method d) Rt=1.58 min; MS m/z: 352/354 (M+H)+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.577 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.